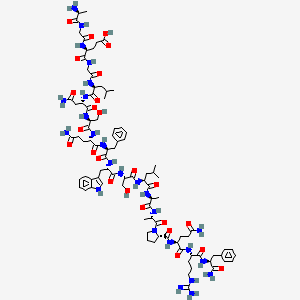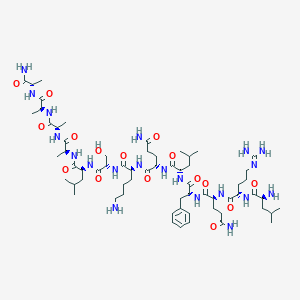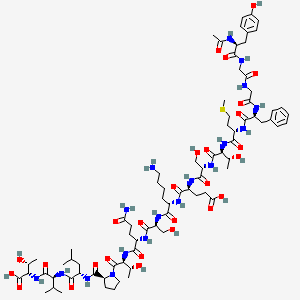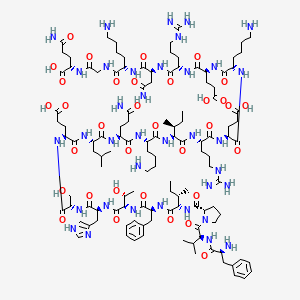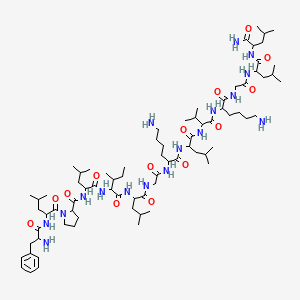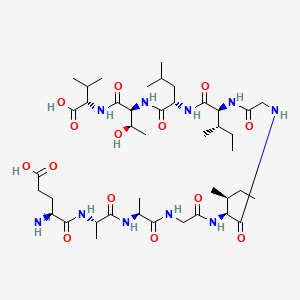
84082-64-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
gastric mucin . Gastric mucin is a large glycoprotein that plays a crucial role in protecting the gastrointestinal tract from acid, proteases, pathogenic microorganisms, and mechanical trauma . It is primarily derived from the stomach lining of pigs and is used in various scientific and medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Ethanol Precipitation Method:
Digestion: The gastric mucosa is minced and placed in an acid-resistant vessel. Hydrochloric acid is added to adjust the pH to 3-3.5, and the mixture is digested at 40-45°C for 4 hours.
Filtration: The digested mixture is filtered through double-layer gauze to remove impurities.
Precipitation: Ethanol is added to the filtrate to achieve a 70% ethanol concentration. The mixture is left to stand at 0-5°C for 12 hours to precipitate the gastric mucin.
Drying: The precipitate is collected, washed with ethanol, and dried at 70°C to obtain crude gastric mucin.
-
Acetone Fractional Precipitation Method:
Digestion: The gastric mucosa is minced and mixed with hydrochloric acid to adjust the pH to 2.5-3. The mixture is digested at 45°C for 3-4 hours.
Filtration: The digested mixture is filtered, and the filtrate is stored at temperatures below 5°C.
Precipitation: Cold acetone is added to the filtrate to achieve a relative density of 0.94-0.96, causing the gastric mucin to precipitate.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Gastric mucin can undergo oxidation reactions, particularly with oxidants produced within the gastrointestinal lumen.
Hydrolysis: Gastric mucin can be hydrolyzed by acids, breaking down into various proteins and polysaccharides.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals and other reactive oxygen species.
Hydrolysis: Hydrochloric acid and other acidic conditions.
Major Products Formed:
Oxidation: Oxidized mucin with altered viscoelastic properties.
Hydrolysis: Proteins and polysaccharides resulting from the breakdown of mucin.
Wissenschaftliche Forschungsanwendungen
Gastric mucin has a wide range of scientific research applications:
Chemistry: Used as a model glycoprotein in studies of glycosylation and protein-carbohydrate interactions.
Industry: Employed in the formulation of pharmaceuticals and as a component in various industrial products.
Wirkmechanismus
Gastric mucin can be compared with other mucins and glycoproteins:
Mucin Type II: Also derived from porcine stomach, but with different sialic acid content and purification levels.
Mucin from Bovine Submaxillary Glands: Similar in function but derived from a different source and used in different applications.
Uniqueness:
Vergleich Mit ähnlichen Verbindungen
- Mucin Type II
- Mucin from Bovine Submaxillary Glands
Eigenschaften
CAS-Nummer |
84082-64-4 |
|---|---|
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


